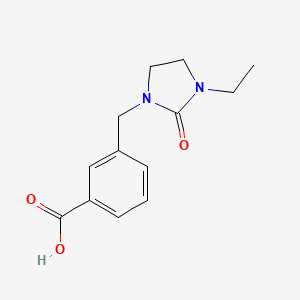

3-((3-Ethyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

CAS No.:

Cat. No.: VC15853018

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | 3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C13H16N2O3/c1-2-14-6-7-15(13(14)18)9-10-4-3-5-11(8-10)12(16)17/h3-5,8H,2,6-7,9H2,1H3,(H,16,17) |

| Standard InChI Key | QJDSLFAVQZNFJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(C1=O)CC2=CC(=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-[(3-ethyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid, precisely defines its structure:

-

A benzoic acid moiety at the meta position ().

-

A methylene bridge () connecting the aromatic ring to a 3-ethyl-2-oxoimidazolidine heterocycle.

The imidazolidinone ring contains a ketone group at position 2 and an ethyl substituent at position 3, contributing to its conformational rigidity and electronic profile .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.28 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | |

| XLogP3 (Lipophilicity) | 0.6 |

Spectroscopic Signatures

The compound’s structure is corroborated by spectroscopic data:

-

¹H NMR: Aromatic protons resonate at 7.2–8.1 ppm, while the ethyl group’s methyl protons appear as a triplet near 1.2–1.5 ppm.

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of the imidazolidinone and carboxylic acid) and ~3200 cm⁻¹ (O-H stretch of the acid).

-

Mass Spectrometry: A molecular ion peak at 248.28 confirms the molecular weight .

Synthesis and Manufacturing

Synthetic Strategies

The compound is synthesized via a two-step protocol:

-

Formation of the Imidazolidinone Core: Reacting ethylamine with urea derivatives under reflux conditions yields 3-ethyl-2-oxoimidazolidine .

-

Coupling with Benzoic Acid: A Mitsunobu reaction or alkylation links the imidazolidinone to 3-(bromomethyl)benzoic acid, often using -diisopropylethylamine (DIPEA) as a base in anhydrous dimethylformamide (DMF) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethylamine, urea, reflux, 12 hrs | 65% |

| 2 | 3-(Bromomethyl)benzoic acid, DIPEA, DMF, 60°C | 45% |

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity as verified by HPLC.

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

Aqueous Solubility: 2.1 mg/mL at 25°C, influenced by the ionizable carboxylic acid group () .

-

Thermal Stability: Stable up to 200°C, with decomposition observed above this temperature via thermogravimetric analysis (TGA).

Lipophilicity and Permeability

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 3-Benzylimidazolidinone | 10 µM | PPAR-γ agonist |

| 2-Oxoimidazolidine-thiazole | 8 µg/mL | E. coli |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume